4-Fluoro-6-methylpyridin-2-amine
Overview
Description
4-Fluoro-6-methylpyridin-2-amine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties
Preparation Methods
The synthesis of 4-Fluoro-6-methylpyridin-2-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method uses commercially available 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired fluorinated pyridine derivative . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
4-Fluoro-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate, and solvents such as DMF. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can affect various pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
4-Fluoro-6-methylpyridin-2-amine can be compared with other fluorinated pyridine derivatives such as:
2-Fluoro-6-methylpyridin-4-amine: Similar in structure but with the fluorine atom at a different position, which can affect its reactivity and applications.
5-Bromo-2-methylpyridin-3-amine: Used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-6-methylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWBQAISFSMRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301290 | |
Record name | 4-Fluoro-6-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-84-7 | |
Record name | 4-Fluoro-6-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-6-methyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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